molecular formula C6H6 B3052731 1,3-Hexadiyne CAS No. 4447-21-6

1,3-Hexadiyne

Cat. No.: B3052731
CAS No.: 4447-21-6
M. Wt: 78.11 g/mol
InChI Key: AKOJBFZCIRFXBA-UHFFFAOYSA-N
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Description

1,3-Hexadiyne is an organic compound with the molecular formula C₆H₆. It is a member of the alkyne family, characterized by the presence of two triple bonds. The structure of this compound consists of a six-carbon chain with triple bonds located at the first and third carbon atoms. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Hexadiyne can be synthesized through several methods, including:

    Dehydrohalogenation of Dihalides: One common method involves the dehydrohalogenation of 1,3-dihaloalkanes. For example, 1,3-dibromohexane can be treated with a strong base such as potassium tert-butoxide to produce this compound.

    Alkyne Coupling Reactions: Another method involves the coupling of terminal alkynes. For instance, the reaction of acetylene with propargyl bromide in the presence of a palladium catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

1,3-Hexadiyne undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

    Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the reducing agent used. For example, hydrogenation with a palladium catalyst can convert this compound to hexane.

    Cycloaddition Reactions: this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, ozone.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Cycloaddition Reagents: Dienes for Diels-Alder reactions.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Cycloaddition: Cyclic compounds.

Scientific Research Applications

1,3-Hexadiyne has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Hexadiyne in chemical reactions involves the interaction of its triple bonds with various reagents. The triple bonds provide sites for nucleophilic and electrophilic attacks, leading to the formation of new chemical bonds. In biological systems, the mechanism of action of this compound derivatives may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

1,3-Hexadiyne can be compared with other similar compounds, such as:

    1,3-Butadiyne: A shorter alkyne with two triple bonds, known for its high reactivity.

    1,3-Octadiyne: A longer alkyne with two triple bonds, used in similar chemical reactions.

    1,3-Hexadiene: A diene with two double bonds, exhibiting different reactivity compared to this compound.

Uniqueness

This compound is unique due to its specific chain length and the positioning of its triple bonds, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research.

Properties

IUPAC Name

hexa-1,3-diyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-3-5-6-4-2/h1H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOJBFZCIRFXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196185
Record name 1,3-Hexadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4447-21-6
Record name 1,3-Hexadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Hexadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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